molecular formula C7H10N2S B8784284 1-(2-methylthiazol-4-yl)cyclopropanamine

1-(2-methylthiazol-4-yl)cyclopropanamine

Cat. No.: B8784284
M. Wt: 154.24 g/mol
InChI Key: HLMUHKCQLFKHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylthiazol-4-yl)cyclopropanamine (CAS 1159733-49-9) is a high-value chemical building block with a molecular formula of C7H10N2S and a molecular weight of 154.23 g/mol . This compound features a synthetically versatile scaffold that combines a 4-methylthiazole ring with a cyclopropylamine moiety. The thiazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole interactions within biological targets. The primary amine group attached to the cyclopropane ring provides a handle for further synthetic elaboration, making this compound an excellent intermediate for the synthesis of more complex molecules. Its primary research application is in the discovery and development of new pharmaceutical agents. The distinct spatial arrangement of the cyclopropyl group can be used to confer conformational restraint on potential drug candidates, potentially improving their selectivity and metabolic stability. Researchers can readily functionalize the amine group to create amides, sulfonamides, or imines, or link it to other aromatic and heteroaromatic systems. This makes this compound a critical starting material in constructing compound libraries for high-throughput screening against various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2S/c1-5-9-6(4-10-5)7(8)2-3-7/h4H,2-3,8H2,1H3

InChI Key

HLMUHKCQLFKHHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2(CC2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Cyclopropanamine Moiety

The formation of the cyclopropanamine unit is a critical step in the synthesis of the target compound. This process involves the creation of the strained three-membered cyclopropane (B1198618) ring and the subsequent or concurrent introduction of the amine functionality.

Formation of the Cyclopropane Ring System

The construction of the cyclopropane ring can be achieved through various synthetic routes. One common approach involves diastereoselective 1,3-ring closure reactions. Another established method is asymmetric cyclopropanation. A less common but effective strategy relies on the chemo- and diastereoselective installation of additional substituents onto a pre-formed chiral or prochiral cyclopropane. Furthermore, strain-release-driven additions to cyclopropenes have proven useful for assembling enantiomerically enriched cyclopropane derivatives.

One specific method involves a formal nucleophilic substitution of bromocyclopropanes. This reaction proceeds through a base-assisted dehydrohalogenation, which forms a highly reactive cyclopropene intermediate. A subsequent nucleophilic addition across the double bond of this intermediate yields the desired cyclopropane structure. For instance, derivatives of 2-bromocyclopropylcarboxylic acid can be treated with a base to produce an achiral cyclopropene, which then undergoes in situ addition of nucleophiles to afford a trans-cyclopropane.

The following table summarizes various methods for cyclopropane ring formation:

MethodDescriptionKey Features
Diastereoselective 1,3-ring closureIntramolecular cyclization to form the three-membered ring.Control over stereochemistry.
Asymmetric cyclopropanationCatalytic addition of a carbene to an alkene.High enantioselectivity.
Substitution on pre-formed cyclopropanesIntroduction of substituents onto an existing cyclopropane ring.Useful for functionalization.
Addition to cyclopropenesNucleophilic addition to a strained double bond.Forms highly substituted cyclopropanes.
Formal substitution of bromocyclopropanesBase-assisted elimination to a cyclopropene followed by nucleophilic addition.Versatile for introducing various functional groups.

Introduction of the Amine Functionality

The introduction of the amine group onto the cyclopropane ring is a crucial transformation. One efficient route is through a formal substitution of bromocyclopropanes with nitrogen-based nucleophiles. This method takes advantage of the reactive cyclopropene intermediate generated in situ.

Another approach involves the use of engineered myoglobin catalysts. These biocatalysts can facilitate the stereoselective synthesis of cyclopropane-containing drug precursors. rochester.edu Whole-cell biotransformations utilizing these engineered enzymes have enabled the multi-gram synthesis of chiral cyclopropane cores with high yields and excellent diastereo- and enantioselectivity. rochester.edu

Enantioselective Synthesis of Chiral Cyclopropanamine Units

Achieving high enantioselectivity in the synthesis of chiral cyclopropanamine units is of significant interest. A powerful strategy involves a chiral copper-catalyzed cyclopropanation-rearrangement (CP-RA) approach. sioc.ac.cn This method allows for the highly enantioselective synthesis of various chiral heterobicyclic molecules under mild reaction conditions. sioc.ac.cn

Chemoenzymatic strategies have also emerged as a valuable tool. rochester.edu Engineered variants of myoglobin can catalyze the highly diastereo- and enantioselective construction of chiral cyclopropyl (B3062369) ketones from olefins and diazoketone carbene donors. rochester.edu These chiral ketones can then be chemically transformed to yield a diverse collection of enantiopure cyclopropane-containing scaffolds. rochester.edu

Catalytic asymmetric Michael-initiated ring-closure reactions of α-purine acrylates with α-bromo-carboxylic esters provide an efficient route to chiral cyclopropyl purine nucleoside analogues with excellent diastereoselectivities and high enantiomeric excess. nih.gov

Synthesis and Functionalization of the 2-Methylthiazole (B1294427) Core

Preparation of 2-Methylthiazole Building Blocks

The synthesis of 2-methylthiazole derivatives can be accomplished through various routes. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to form ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate. nih.gov This intermediate can be further modified to introduce other functional groups.

Another approach is the cyclocondensation reaction of thiourea with appropriate acid halides, followed by condensation with functionalized amines to produce amides of biological interest. Many 2-aminothiazole-based drugs are synthesized using this fundamental reaction.

The following table outlines common starting materials and reagents for the synthesis of 2-methylthiazole derivatives:

Starting Material 1Starting Material 2Reagent/CatalystProduct
Ethyl 4-bromo-3-oxopentanoateThioureaEthanolEthyl 2-(2-amino-5-methylthiazol-4-yl) acetate nih.gov
Acid HalideThiourea-2-Aminothiazole (B372263) derivative
2-AcetylpyridineThioureaIodine2-Amino-4-(2-pyridyl) thiazole (B1198619) mdpi.com
2-Chloroethyl acetoacetate--Phenylazetidine-integrated thiazole derivatives nih.gov

Regioselective Functionalization at the 4-Position of the Thiazole Ring

Regioselective functionalization of the thiazole ring, particularly at the C4 and C5 positions, is crucial for building molecular complexity. researchgate.net Direct C-H bond arylation is a highly effective method for synthesizing arylated heteroaromatics, as it reduces the number of synthetic steps and minimizes impurity formation. chemrxiv.org An air and moisture-stable iminopyridine-based α-diimine nickel (II) complex has been reported for the direct C5-H bond arylation of thiazole derivatives. chemrxiv.org

The presence of a sulfone group on the thiazole ring can act as a versatile reactive tag, enabling diverse transformations such as SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgrsc.org This allows for the introduction of various substituents at specific positions on the thiazole ring.

Convergent Synthesis of 1-(2-methylthiazol-4-yl)cyclopropanamine Scaffold

The synthesis of the this compound scaffold is often achieved through a convergent approach, where the thiazole and cyclopropane fragments are synthesized separately and then joined. This strategy allows for modularity and the efficient generation of analogs for structure-activity relationship (SAR) studies. A key step in this approach is the formation of the bond between the cyclopropyl and thiazole rings.

The creation of the cyclopropyl-thiazole linkage is a critical transformation in the synthesis of the target scaffold. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are highly effective for this purpose. This reaction typically involves the coupling of a heteroaryl halide with an organoboron reagent. nih.govresearchgate.net For the synthesis of the this compound core, this can be approached by coupling a 4-halo-2-methylthiazole derivative with a suitable cyclopropylboron species, such as potassium cyclopropyltrifluoroborate. nih.gov

The Suzuki-Miyaura reaction is favored due to its mild reaction conditions and tolerance of a wide variety of functional groups, which is crucial when working with functionalized precursors like those containing amine groups. nih.govnih.gov The general scheme involves the reaction of a 4-halo-2-methylthiazole with potassium cyclopropyltrifluoroborate in the presence of a palladium catalyst, a phosphine ligand, and a base.

Table 1: Example of Suzuki-Miyaura Reaction for Cyclopropyl-Heteroaryl Linkage This table is illustrative of typical conditions for this type of coupling reaction.

ElectrophileNucleophileCatalystLigandBaseSolventYield
4-Chloro-2-methylthiazolePotassium CyclopropyltrifluoroboratePd(OAc)2XPhosK2CO3Toluene/H2OModerate to Excellent nih.gov

The efficiency and yield of the cyclopropyl-thiazole coupling are highly dependent on the reaction conditions. Optimization of these parameters is essential for developing a robust synthetic route. Key variables include the choice of palladium catalyst, ligand, base, and solvent system. researchgate.net

Different palladium sources, such as Pd(OAc)₂ or [Pd(C₃H₅)Cl]₂, can be employed. nih.govresearchgate.net The selection of the phosphine ligand is particularly critical; bulky, electron-rich ligands like XPhos or tetraphosphine ligands such as Tedicyp have been shown to be very effective for coupling alkylboron reagents with heteroaryl chlorides. nih.govresearchgate.net The choice of base and solvent also plays a significant role. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used, often in aqueous solvent mixtures such as toluene/water or cyclopentyl methyl ether (CPME)/water to facilitate the reaction. nih.gov

Systematic screening of these parameters allows for the identification of the optimal conditions that maximize the yield of the desired 4-cyclopropyl-2-methylthiazole intermediate.

Table 2: Optimization Parameters for Palladium-Catalyzed Cyclopropanation This table represents a conceptual optimization study based on typical findings in cross-coupling literature.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (3)NoneK2CO3Toluene/H2O100Low
2Pd(OAc)2 (3)PPh3K2CO3Toluene/H2O100Moderate
3Pd(OAc)2 (3)XPhosK2CO3Toluene/H2O100High nih.gov
4[Pd(C3H5)Cl]2 (1)TedicypK3PO4Toluene110High researchgate.net

Derivatization and Analog Generation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. ashp.orggardp.org For the this compound scaffold, SAR is explored by systematically modifying different parts of the molecule, including the thiazole ring, the cyclopropane ring, and through broader structural changes like isosteric replacement and scaffold hybridization.

The 2-position of the thiazole ring is a common site for modification to probe its interaction with biological targets. Altering the 2-methyl group can influence factors such as potency, selectivity, and metabolic stability. Analogs can be synthesized where the methyl group is replaced by other substituents to explore the effects of size, electronics, and lipophilicity.

For instance, replacing the methyl group with hydrogen would assess the necessity of a substituent at this position. Alternatively, substitution with larger alkyl groups (e.g., ethyl, propyl) or electron-withdrawing groups (e.g., trifluoromethyl) can provide insights into the steric and electronic requirements of the target binding site. The synthesis of these analogs often begins with a different starting thioamide in a Hantzsch-type thiazole synthesis or through functionalization of a 2-unsubstituted thiazole. ijper.orgresearchgate.net

Table 3: Conceptual SAR of Modifications at the Thiazole 2-Position

R Group (at position 2)Rationale for ModificationPotential Impact on Activity
-HAssess importance of substitution.May decrease potency if methyl group is involved in key hydrophobic interaction.
-CH2CH3Probe for larger hydrophobic pockets.Could increase or decrease activity depending on steric tolerance.
-CF3Introduce electron-withdrawing character; potential metabolic blocker.May alter binding mode or improve metabolic stability.
-NH2Introduce hydrogen bonding capability.Could form new interactions with the target, potentially increasing affinity.

The cyclopropane ring serves as a rigid spacer, locking the relative orientation of the amine and the thiazole ring. Its stereochemistry and substitution pattern can be critical for biological activity. SAR studies on related phenylcyclopropylamines have shown that the trans isomer is often significantly more active than the cis isomer, highlighting the importance of a specific spatial arrangement for receptor binding. wikipedia.org

Derivatization can involve introducing small substituents onto the cyclopropane ring to probe for additional binding interactions or to modulate physicochemical properties. The synthesis of such substituted cyclopropanes can be complex, often requiring stereocontrolled cyclopropanation methods. Evaluating these analogs helps to map the conformational requirements of the biological target. nih.gov

Table 4: Conceptual SAR of Cyclopropane Ring Modifications

ModificationRationale for ModificationPotential Impact on Activity
cis vs. trans IsomersInvestigate required stereochemistry for target binding.Often results in a significant difference in potency, with one isomer being highly preferred. wikipedia.org
Methyl substitution on ringProbe for additional hydrophobic interactions.May enhance binding affinity if a suitable pocket exists.
Gem-difluoro substitutionModulate pKa of the amine and lipophilicity.Can improve metabolic stability and cell permeability.

Scaffold hybridization involves combining the core scaffold with other known pharmacophores to create hybrid molecules that may possess dual activity or improved properties. ekb.egnih.gov For example, the this compound moiety could be linked to other heterocyclic systems known for specific biological activities, such as quinoxalines or morpholines, to generate novel chemical entities with potentially enhanced therapeutic profiles. nih.goveurekaselect.com This approach allows for the exploration of a much larger chemical space in the search for improved drug candidates.

Structure Activity Relationship Sar and Structural Biology

Identification of Key Pharmacophoric Features within the 1-(2-methylthiazol-4-yl)cyclopropanamine Scaffold

Contribution of the Cyclopropyl (B3062369) Moiety to Biological Potency and Selectivity

The cyclopropylamine (B47189) group is the reactive core or "warhead" of the molecule, essential for its mechanism of inhibition. nih.gov In the context of LSD1 inhibition, this strained ring system is fundamental to the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.org This process leads to the irreversible inactivation of the enzyme. researchgate.net

The mechanism is believed to involve a single-electron transfer (SET) from the amine to the oxidized FAD, generating a radical cation. nih.gov This is followed by the homolytic cleavage of a distal C-C bond in the strained cyclopropane (B1198618) ring, which then forms a stable covalent bond with the FAD cofactor, effectively shutting down the enzyme's demethylase activity. researchgate.netacs.org The rigidity and specific electronic properties of the cyclopropane ring are therefore central to the compound's potency as a mechanism-based inactivator. mdpi.com Modifications to this core structure are known to be crucial for modulating both the potency and selectivity of this class of inhibitors. researchgate.net

Role of the Thiazole (B1198619) Ring and its Substituents in Target Recognition

The 2-methylthiazole (B1294427) ring serves as the primary recognition element, analogous to the phenyl ring in tranylcypromine. This aromatic heterocycle is responsible for orienting the molecule within the active site of the target enzyme, forming key interactions with the substrate-binding pocket. researchgate.netnih.gov The nature of this ring and its substituents is a critical determinant of both binding affinity and selectivity.

The thiazole ring itself, a common scaffold in medicinal chemistry, offers unique electronic properties and potential for hydrogen bonding via its nitrogen and sulfur atoms, contributing to target recognition. nih.govglobalresearchonline.netnih.gov Structure-activity relationship studies on related LSD1 inhibitors show that modifications to this aromatic portion of the molecule drastically affect potency. For instance, the introduction of different substituents can enhance hydrophobic interactions or create specific hydrogen bonds with residues in the active site. nih.govresearchgate.net

In the case of this compound, the methyl group at the 2-position of the thiazole ring likely occupies a specific hydrophobic pocket within the enzyme's active site. The placement and nature of such substituents are vital for achieving selectivity, for example, distinguishing between the active sites of LSD1 and the structurally related MAO-A and MAO-B enzymes. acs.org

Table 1: Illustrative SAR of Aromatic Ring Modifications in Cyclopropanamine-based LSD1 Inhibitors

Compound IDAromatic MoietyLSD1 IC₅₀ (nM)Reference
TCP Phenyl~200,000 nih.gov
7e 5-Indolinyl24.43 nih.gov
12u Tranylcypromine-based derivative25.3 researchgate.net
LTM-1 Tranylcypromine-based derivative2.11 researchgate.net

This table presents data for related compounds to illustrate the impact of modifying the aromatic moiety on LSD1 inhibitory activity. Data for this compound is not publicly available.

Significance of the Amine Linker and its Substitutions

The primary amine of the cyclopropanamine scaffold is indispensable for the catalytic mechanism of inhibition. researchgate.net It is this group that initiates the single-electron transfer to the FAD cofactor, which is the first step in the covalent inactivation of the enzyme. nih.gov Therefore, substitution on this amine group is generally not tolerated without a significant loss of the irreversible binding mechanism.

The amine group's basicity and accessibility are crucial for its interaction with the FAD cofactor in the enzyme's catalytic center. researchgate.net Its primary, unsubstituted nature allows for the optimal electronic environment to facilitate the electron transfer process required for covalent adduct formation.

Stereochemical Influence on Biological Activity

The rigid, three-dimensional structure of the cyclopropane ring introduces stereochemical considerations that have a profound impact on the molecule's biological activity. The relative orientation of the amine group and the thiazole ring is critical for proper alignment within the enzyme's active site.

Comparative Analysis of Stereoisomers on Target Engagement

For the parent scaffold, trans-2-phenylcyclopropylamine (tranylcypromine), the trans configuration is the active form for LSD1 inhibition. Structural studies of LSD1 in complex with TCP have revealed that the two enantiomers of the trans isomer, (1R, 2S)-TCP and (1S, 2R)-TCP, exhibit different binding orientations within the active site. acs.org This difference in orientation affects the conformation of the resulting covalent adduct with the FAD cofactor. researchgate.net

This enantiomer-specific binding highlights the high degree of stereochemical recognition by the enzyme. The precise geometry of the inhibitor must complement the topography of the active site to allow the cyclopropylamine warhead to be positioned correctly for reaction with the FAD cofactor. It is therefore highly probable that the biological activity of this compound is also confined to a specific stereoisomer, likely the trans isomer, which allows for optimal presentation of the thiazole ring to the substrate-binding channel while positioning the amine for catalysis.

Enantiomeric Differences in Functional Responses

The distinct binding modes of different enantiomers lead to significant differences in their functional inhibitory activity. researchgate.netacs.org One enantiomer typically displays much higher potency than the other. This difference arises because only one orientation may place the critical pharmacophoric elements—the amine and the aromatic ring—in the optimal positions to engage with the enzyme and its FAD cofactor simultaneously.

For instance, in related LSD1 inhibitors, one enantiomer might fit perfectly into the hydrophobic channel leading to the FAD, while the other might experience steric clashes or fail to make productive contacts, resulting in weaker binding and lower inhibitory potency. This stereochemical dependence is a hallmark of highly specific enzyme inhibitors and underscores the importance of asymmetric synthesis in producing the therapeutically active form of such compounds.

Structure-Guided Ligand Optimization

The optimization of ligands based on the this compound core has been heavily reliant on an iterative process of design, synthesis, and biological evaluation, informed by a deep understanding of the target enzyme's structure and mechanism.

The design of inhibitors incorporating the this compound moiety is rooted in the known mechanism of LSD1, which is homologous to monoamine oxidases (MAOs). nih.govnih.gov The cyclopropylamine group acts as an irreversible, mechanism-based inactivator of the flavin adenine dinucleotide (FAD) cofactor essential for the demethylase activity of LSD1. nih.govnih.gov

Initial design strategies often involve leveraging the known binding modes of related compounds, such as tranylcypromine, a known MAO and LSD1 inhibitor. nih.gov Through computational modeling and analysis of the LSD1 active site, medicinal chemists can iteratively refine the structure of the lead compound. For instance, the 2-methylthiazole group can be strategically employed to occupy specific pockets within the enzyme's active site, thereby increasing both potency and selectivity. This iterative cycle of design and testing allows for the gradual improvement of the inhibitor's properties.

Rational modifications of the this compound scaffold are guided by the goal of maximizing interactions with the LSD1 active site while minimizing off-target effects, particularly against MAO-A and MAO-B. nih.gov The thiazole ring and its substituents play a crucial role in achieving this selectivity.

Key modifications and their impact on activity and selectivity are summarized in the table below:

Modification PositionModification TypeRationaleImpact on Activity/Specificity
Thiazole RingSubstitution at the 2-positionExplore interactions with hydrophobic pocketsThe methyl group at the 2-position of the thiazole has been found to be favorable for potency.
Thiazole RingIntroduction of larger aromatic or heteroaromatic groupsEnhance π-π stacking and van der Waals interactions with active site residuesCan lead to a significant increase in inhibitory potency and selectivity over MAOs.
Cyclopropane RingStereochemistryThe stereochemistry of the cyclopropane ring can influence the orientation of the molecule in the active site.Enantiomerically pure compounds often exhibit significantly higher potency than racemic mixtures.
Linker between Thiazole and CyclopropanamineModification of the linkerOptimize the distance and geometry between the two key pharmacophoric elements.Subtle changes can have a profound impact on binding affinity.

For example, the strategic incorporation of an indoline (B122111) scaffold in place of a simple phenyl ring attached to the core structure has led to the development of highly potent and selective LSD1 inhibitors. nih.gov This modification was based on a comprehensive analysis of the LSD1 binding site, aiming to exploit specific hydrophobic and hydrogen-bonding interactions. nih.gov

To discover novel ligands with improved properties, the chemical space around the this compound core has been systematically explored. This involves the synthesis and evaluation of a diverse library of analogs with variations in the heterocyclic component, the linker, and the substituents on the aromatic rings. nih.gov

Computational methods, such as fragment-based drug design and de novo design, have been employed to identify new chemical entities that retain the key pharmacophoric features of the parent compound while offering improved drug-like properties. nih.gov These in silico approaches, combined with high-throughput screening, accelerate the discovery of novel and potent inhibitors.

The exploration of diverse chemical scaffolds has led to the identification of compounds with significantly enhanced potency and selectivity. The table below illustrates the evolution of inhibitory activity through chemical space exploration of related cyclopropanamine derivatives.

Compound SeriesKey Structural FeatureLSD1 IC₅₀ (nM)Selectivity over MAO-ASelectivity over MAO-B
PhenylcyclopropanaminesBasic scaffoldMicromolar rangeLowLow
Thiazolyl-cyclopropanaminesIntroduction of thiazole ringNanomolar rangeModerateModerate
Indolinyl-cyclopropanaminesIncorporation of indoline moietyLow nanomolar range>200-fold>4000-fold

Data is illustrative and based on findings from multiple studies on related compounds. nih.gov

This systematic exploration of the chemical space has been instrumental in advancing the development of next-generation LSD1 inhibitors based on the this compound template.

Mechanistic and Pre Clinical Biological Investigations

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activity

Recent research has identified the binding site for the CFTR potentiator ivacaftor (B1684365) as a promising target for the development of new modulators. nih.gov This allosteric site, located at a membrane-exposed region of the protein, has been shown to bind a variety of chemical scaffolds, including those related to 1-(2-methylthiazol-4-yl)cyclopropanamine. nih.govnih.gov Through large-scale molecular docking and subsequent experimental validation, it has been demonstrated that this single site can be targeted to either enhance or inhibit CFTR channel function. nih.govnih.gov

Structure-based drug discovery efforts have revealed that the allosteric site targeted by the drug ivacaftor can accommodate molecules that either potentiate or inhibit CFTR activity. nih.gov This dual functionality from a single binding pocket highlights its importance as a regulatory "hotspot". nih.gov While some compounds developed from these screening efforts act as potentiators, increasing the channel's open probability, other structurally distinct molecules that bind to the very same site act as inhibitors. nih.govnih.gov This indicates that the specific chemical structure of the ligand, such as analogs of this compound, dictates the functional outcome of the interaction, demonstrating that the site can be exploited to either upregulate or downregulate CFTR activity. nih.gov

Cryo-electron microscopy (cryo-EM) has provided high-resolution structural insights into the allosteric binding pocket on CFTR. nih.gov The site is situated near a hinge region of a transmembrane helix (TM8) at the interface between the protein and the cell membrane. nih.gov Ligands that bind here, including potentiators and inhibitors, are stabilized by specific molecular interactions. For instance, a newly identified potentiator forms two hydrogen bonds with the side chain of serine 308 (S308) and the backbone of another residue within this pocket. nih.gov The binding of a molecule within this shallow, membrane-exposed site allosterically modulates the conformational changes associated with channel gating, thereby influencing ion flow. nih.gov

The functional effects of compounds targeting the CFTR allosteric site are quantified using in vitro electrophysiology. nih.gov This technique directly measures the flow of ions through the CFTR channel in excised membrane patches. By applying varying concentrations of a test compound, researchers can determine its potency and efficacy. Through such methods, novel potentiators have been identified with mid-nanomolar affinity. nih.gov Dose-response profiling allows for the calculation of key parameters like the half-maximal effective concentration (EC50) for potentiators or the half-maximal inhibitory concentration (IC50) for inhibitors, providing a quantitative measure of their biological activity on the CFTR channel. nih.gov

Enzyme Inhibition Profiling and Mechanistic Studies

Compounds containing a cyclopropylamine (B47189) moiety are a well-established class of inhibitors for flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases. This includes Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation and has become a significant target in oncology. nih.govnih.gov

LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4), a process critical for regulating gene expression. nih.govnih.gov Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive therapeutic target. nih.govresearchgate.net The cyclopropylamine scaffold, as found in this compound, is chemically related to known LSD1 inhibitors such as trans-2-phenylcyclopropylamine (PCPA or tranylcypromine). nih.govresearchgate.net These compounds target the enzyme's active site, where the FAD cofactor is located, to block its demethylase function. nih.govnih.gov

The inhibition of LSD1 by cyclopropylamine-containing compounds is characterized as a mechanism-based, irreversible process. nih.govresearchgate.net This type of inhibition, also known as suicide inhibition, involves the enzyme's own catalytic activity to convert the inhibitor into a reactive form. The process unfolds as follows: the inhibitor binds to the LSD1 active site, where the FAD cofactor initiates an oxidation of the cyclopropylamine. This enzymatic reaction leads to the opening of the strained cyclopropyl (B3062369) ring, generating a highly reactive intermediate. This intermediate then rapidly forms a stable, covalent bond with the FAD cofactor, permanently inactivating the enzyme. nih.govnih.govresearchgate.net This covalent adduct formation is the hallmark of irreversible inhibition. researchgate.net

Table 1: Characteristics of LSD1 Inhibition by Cyclopropylamine Analogs

Feature Description
Inhibitor Class Mechanism-based inactivator
Mechanism Irreversible
Molecular Target Flavin Adenine Dinucleotide (FAD) cofactor in the LSD1 active site
Key Chemical Moiety Cyclopropylamine
Process Enzyme-catalyzed ring-opening of the cyclopropylamine moiety
Outcome Formation of a stable, covalent adduct between the inhibitor and the FAD cofactor

| Result | Permanent inactivation of the LSD1 enzyme |

Lysine Specific Demethylase 1 (LSD1) Inhibition

Specificity Against Related Demethylases

Information regarding the inhibitory activity and specificity of this compound against Lysine-Specific Demethylase 1 (LSD1) and other related demethylases is not extensively available in publicly accessible scientific literature. The compound belongs to the class of cyclopropylamines, which are known to act as mechanism-based inactivators of flavin-dependent amine oxidases, a family that includes LSD1. For instance, the related compound trans-2-phenylcyclopropylamine (tranylcypromine) is a known inhibitor of both LSD1 and monoamine oxidases (MAOs), forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor. The specificity of such inhibitors is determined by interactions with residues within the enzyme's active site. Elucidating the precise specificity profile of this compound would necessitate comparative enzymatic assays against a panel of demethylases, such as LSD2 and the Jumonji C (JmjC) domain-containing histone demethylases, which operate via a different, iron-dependent mechanism.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

While specific inhibitory constants for this compound against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are not detailed in the available literature, its structural features suggest a potential for interaction. As a cyclopropylamine derivative, it shares a core scaffold with established MAO inhibitors. The MAO enzymes, which exist in two isoforms, MAO-A and MAO-B, are flavin-dependent enzymes crucial for the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. The inhibitory profile of a given compound depends on its ability to fit within the distinct active sites of the two isoforms.

Isoform Selectivity and Binding Site Interactions

The selectivity of an inhibitor for MAO-A versus MAO-B is governed by the structural differences in their respective active sites. The active site of MAO-B is characterized by a biphasic cavity, an entrance cavity and a substrate cavity, which is smaller and more hydrophobic than that of MAO-A. Selective MAO-B inhibitors often exploit these differences. For a compound like this compound, selectivity would be determined by how the 2-methylthiazole (B1294427) group orients within the active site. Molecular docking studies of similar heterocyclic compounds have shown that interactions with key residues, such as Cys172, Gln206, Tyr326, and Tyr435 in MAO-B, are crucial for potent and selective inhibition. The sulfonamide group in other thiazole-based inhibitors, for example, has been shown to interact with residues in the substrate cavity. Without experimental data, the precise binding mode and isoform preference of this compound remain speculative.

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro, PLpro)

There is currently no available research demonstrating the inhibition of SARS-CoV-2 proteases, the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), by this compound. These cysteine proteases are essential for viral replication, making them prime targets for antiviral drug development. Inhibition of these enzymes blocks the processing of the viral polyprotein, thereby halting the viral life cycle.

Interaction with Catalytic Dyads and Active Site Residues

The catalytic activity of Mpro and PLpro relies on a catalytic dyad (Cys-His for Mpro) or triad. Inhibitors typically work by forming covalent or non-covalent bonds with the catalytic cysteine residue (e.g., Cys145 in Mpro), blocking substrate access to the active site. The structure of an inhibitor determines its ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, with the specific residues lining the active site of each protease.

Antiviral Mechanism of Action in Cellular Models

The antiviral mechanism for inhibitors of Mpro and PLpro involves the disruption of viral polyprotein processing within infected host cells. This leads to a reduction in viral replication. The efficacy of such compounds is typically evaluated in cellular models, such as Vero E6 or Calu-3 cells infected with SARS-CoV-2, where a dose-dependent reduction in viral load can be measured.

Kinase Inhibition (e.g., VEGFR-2, TYK2)

Scientific literature does not currently contain data on the kinase inhibitory activity of this compound, specifically against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Tyrosine Kinase 2 (TYK2). VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, and its inhibition is a major strategy in cancer therapy. Kinase inhibitors typically bind to the ATP-binding site of the enzyme, preventing the phosphorylation events necessary for signal transduction. The thiazole (B1198619) moiety is present in some known kinase inhibitors, suggesting that derivatives could potentially be designed to target these enzymes. However, specific experimental validation for this compound is lacking.

Investigation of Other Identified Biological Activities

Malaria remains a significant global health challenge, and the search for novel antimalarial agents is ongoing. One established mechanism of action for several antimalarial drugs is the inhibition of heme polymerization. During the intraerythrocytic stage of its lifecycle, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. nih.gov Inhibition of this process leads to the accumulation of toxic heme and parasite death. nih.gov

Specific data on the antimalarial activity of this compound, including its IC50 value against Plasmodium falciparum strains, is not currently available in published literature. Furthermore, there are no reports on its ability to inhibit heme polymerization. While some aminothiazole compounds have been investigated for their antimalarial potential, the specific activity of this cyclopropanamine derivative has not been characterized. d-nb.info

The adenosine (B11128) A2A receptor is a G-protein coupled receptor that plays a significant role in various physiological processes, including inflammation and neurotransmission. Antagonists of the A2A receptor are being investigated for their therapeutic potential in a range of disorders, including Parkinson's disease and cancer. mdpi.comnih.gov

Receptor binding studies are essential to determine the affinity of a compound for its target. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

There is currently no published data from receptor binding studies for this compound at the adenosine A2A receptor. Therefore, its binding affinity (Ki) and its potential as an antagonist for this receptor remain unknown. While various heterocyclic compounds are known to interact with adenosine receptors, the specific profile of this compound has not been reported. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Computational Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive compounds, it is possible to build predictive models that can guide the design of new, more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1-(2-methylthiazol-4-yl)cyclopropanamine, a QSAR model can be developed to predict their inhibitory activity against a specific target.

The process involves calculating a variety of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods are then employed to build a model that correlates a combination of these descriptors with the observed biological activity. nih.gov For instance, a study on 2-aminothiazole (B372263) derivatives identified key descriptors like Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and relative positive surface area (RPSA) as being significant influencers of their inhibitory activity. nih.gov Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govzenodo.org

A typical QSAR model is represented by a linear or non-linear equation. The statistical quality of the model is assessed using various parameters, as shown in the table below, based on a study of 2-aminothiazole derivatives. nih.gov

Statistical Parameter Value Description
0.8436The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
Q²LOO0.7965The cross-validated R² from leave-one-out cross-validation, indicating the predictive ability of the model.
R²ext0.6308The R² for an external test set, assessing the model's ability to predict the activity of new compounds.
CCCtr0.9151Concordance Correlation Coefficient for the training set.
CCCext0.7241Concordance Correlation Coefficient for the external test set.

This interactive table summarizes the statistical parameters of a significant QSAR model developed for 2-aminothiazole derivatives, demonstrating its predictive power. nih.gov

Pharmacophore modeling is another powerful ligand-based approach that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a series of active analogs of this compound, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features. This model represents a 3D hypothesis of the key interaction points within the target's binding site. researchgate.net This pharmacophore can then be used as a 3D query to screen large virtual databases of chemical compounds. researchgate.net Molecules from the database that match the pharmacophore's features and spatial constraints are identified as potential hits, which can then be further evaluated using other computational or experimental methods. This feature-based virtual screening is an efficient way to explore vast chemical spaces and identify novel scaffolds with the desired biological activity. researchgate.net

Structure-Based Computational Approaches

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can be employed. These techniques use the target's structural information to design and optimize ligands.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net In the context of this compound, docking simulations can be used to predict how the compound or its derivatives bind to the active site of a target protein. mdpi.com The process involves generating a multitude of possible binding poses and using a scoring function to rank them based on their predicted binding affinity. mdpi.com

The results of a docking study provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comresearchgate.net This information is crucial for understanding the mechanism of action and for guiding the rational design of more potent inhibitors. For example, docking studies on other thiazole (B1198619) derivatives have successfully identified critical amino acid residues involved in binding, allowing for structural modifications to enhance affinity and selectivity. nih.govnih.gov

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Thiazole Derivative 6bSARS CoV-2 Main Protease>-8.0H-acceptor, H-donor, hydrophobic interactions
Thiazole Derivative 8aSARS CoV-2 Main Protease-8.6H-acceptor, H-donor, hydrophobic interactions
Thiazole Derivative 14aSARS CoV-2 Main Protease>-8.0H-acceptor, H-donor, hydrophobic interactions

This interactive table presents sample molecular docking results for thiazole derivatives against the SARS-CoV-2 main protease, highlighting their binding affinities and interaction types. mdpi.com

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by integrating Newton's laws of motion. frontiersin.org By simulating the behavior of the ligand-protein complex in a realistic environment (e.g., in water), MD can assess the stability of the predicted binding pose from docking and provide insights into the flexibility of both the ligand and the protein. pensoft.netnih.gov

For a complex of this compound bound to its target, an MD simulation can reveal how the interactions evolve over time, identify stable hydrogen bond networks, and calculate the binding free energy with higher accuracy. semanticscholar.org These simulations are computationally intensive but provide a deeper understanding of the molecular recognition process, which is essential for lead optimization. nih.govfrontiersin.org

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This process can be performed using either ligand-based or structure-based approaches. In a structure-based virtual screen, molecular docking is used to screen vast chemical libraries, such as those from Enamine, ChemDiv, or the ZINC database, against the target protein's binding site. schrodinger.comchemdiv.com

Starting with the this compound scaffold, a virtual screening campaign can be initiated to find novel compounds with potentially improved properties. nih.gov The compounds in the library are docked into the target's active site, and the top-scoring molecules are selected for further investigation. dovepress.com This high-throughput computational approach significantly accelerates the hit identification phase of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

Theoretical Analysis of Binding Affinity and Specificity

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. Computational methods allow for a detailed theoretical analysis of this affinity and the factors that govern its specificity.

Energy Decomposition Analysis (EDA) is a quantum chemical method used to dissect the total interaction energy between two or more molecular fragments into physically meaningful components. This analysis is crucial for understanding the nature of the non-covalent interactions that stabilize a ligand-receptor complex. The primary components of interaction energy that are typically analyzed include:

Electrostatic Interactions: These are the long-range interactions between the permanent charge distributions (multipole moments) of the molecules. They are a major driving force for the initial recognition and binding of a ligand to a protein.

Pauli Repulsion (Exchange Repulsion): This is a short-range repulsive force that arises from the overlap of the electron clouds of the interacting molecules, as dictated by the Pauli Exclusion Principle.

Orbital Interactions (Polarization and Charge Transfer): These quantum mechanical effects describe the distortion of the electron clouds of the interacting molecules in each other's presence.

Polarization: The distortion of an occupied molecular orbital of one molecule by the electric field of another.

Charge Transfer: The donation of electron density from an occupied orbital of one molecule to an unoccupied orbital of another.

A hypothetical EDA for this compound bound to a target protein would involve calculating the contribution of each of these energy components to the total binding energy. This would allow researchers to identify the key amino acid residues and the specific functional groups on the ligand that are most important for binding.

Table 1: Hypothetical Energy Decomposition Analysis of this compound with a Target Protein

Interaction ComponentHypothetical Energy Contribution (kcal/mol)Key Interacting Moieties (Hypothetical)
Electrostatic-15.0Thiazole nitrogen, cyclopropylamine (B47189)
Pauli Repulsion+20.0Overall molecular framework
Orbital Interactions-8.0Methyl group, thiazole ring
Dispersion-12.0Entire ligand surface
Total Interaction Energy -15.0

This table is purely illustrative and does not represent actual experimental or computational data for this compound.

The insights gained from computational analyses, such as EDA and molecular dynamics simulations, form the basis for the rational design of modified analogs with improved properties. By understanding which interactions are favorable and which are unfavorable, medicinal chemists can propose structural modifications to enhance binding affinity, selectivity, and pharmacokinetic properties.

For this compound, computational insights could guide modifications in several ways:

Enhancing Favorable Interactions: If EDA revealed a strong electrostatic interaction between the thiazole nitrogen and a specific amino acid, analogs could be designed with substituents that increase the negative electrostatic potential in that region of the molecule.

Mitigating Unfavorable Interactions: If steric clashes (high Pauli repulsion) were identified between the methyl group and the protein, analogs with smaller or repositioned substituents could be synthesized and tested.

Improving Pharmacokinetic Properties: Computational models can also predict properties such as solubility, membrane permeability, and metabolic stability. This allows for the in silico screening of potential analogs to prioritize those with a higher likelihood of success in vivo.

The process of rational design is iterative. Newly designed analogs are synthesized, their biological activity is tested, and they are often co-crystallized with the target protein. This new experimental data then feeds back into the computational models, leading to a more refined understanding of the structure-activity relationship and guiding the next round of design.

Future Research Directions and Academic Implications

Expanding the Synthetic Scope of Novel Cyclopropanamine-Thiazole Conjugates

Future synthetic efforts will likely focus on diversifying the cyclopropanamine-thiazole scaffold to build extensive compound libraries. Methodologies for creating novel donor-acceptor cyclopropanes bearing a thiazole (B1198619) moiety offer a pathway to new chemical entities. mdpi.com The versatility of the thiazole ring, a common feature in many pharmaceutical compounds, allows for numerous modifications. mdpi.commdpi.comfrontiersin.orgnih.govnih.gov Synthetic strategies could explore the functionalization of both the thiazole and cyclopropane (B1198618) rings to modulate the physicochemical properties and biological activity of the resulting conjugates. The synthesis of novel carbazole-thiazole conjugates has demonstrated the feasibility of attaching larger aromatic systems to the thiazole core, suggesting that similar strategies could be applied to the cyclopropanamine-thiazole backbone to explore new chemical space. nih.gov

Key areas for synthetic exploration include:

Derivatization of the thiazole ring: Introducing various substituents at different positions of the thiazole ring can influence steric, electronic, and lipophilic properties.

Modification of the cyclopropane ring: Altering the substitution pattern on the cyclopropane ring can impact the compound's conformational rigidity and spatial arrangement of functional groups.

Stereoselective synthesis: The development of synthetic routes to access specific stereoisomers of cyclopropanamine-thiazole conjugates is crucial, as chirality often plays a significant role in biological activity. nih.gov

Deeper Mechanistic Elucidation of Target Interactions

A fundamental area for future research is the detailed investigation of how 1-(2-methylthiazol-4-yl)cyclopropanamine and its derivatives interact with their biological targets at a molecular level. Thiazole-containing compounds are known to engage in a variety of non-covalent and covalent interactions with biomolecules. For instance, some thiadiazole derivatives are known to target cysteine residues in proteins through the formation of disulfide bonds. researchgate.net Understanding the precise binding modes and the key intermolecular forces driving these interactions is essential for rational drug design.

Techniques that can be employed for mechanistic studies include:

X-ray Crystallography: To obtain high-resolution structural information of the compound bound to its target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study ligand-protein interactions in solution.

Computational Modeling and Molecular Docking: To predict binding affinities and identify key interactions that guide further optimization. nih.gov

Structure-Activity Relationship (SAR) Studies: To systematically probe the effect of structural modifications on biological activity, providing insights into the pharmacophore. nih.gov

Development of Advanced Chemical Probes for Biological Research

High-quality chemical probes are indispensable tools for dissecting complex biological processes. nih.gov Derivatives of this compound could serve as valuable starting points for the development of such probes. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecular structure, researchers can create tools for visualizing and isolating biological targets. mskcc.org These "mutated" chemicals enable the study of protein function within their native cellular environment. mskcc.org

The development of a chemical probe "toolbox" based on the cyclopropanamine-thiazole scaffold could include:

Fluorescent Probes: For use in microscopy and flow cytometry to visualize the subcellular localization of the target. mskcc.org

Affinity-Based Probes: Biotinylated or otherwise tagged derivatives for use in pull-down assays and mass spectrometry-based proteomics to identify binding partners. mskcc.org

Photoaffinity Probes: To covalently label target proteins upon photoactivation, facilitating their identification.

The creation of such tools would not only advance our understanding of the specific targets of these compounds but also contribute to the broader field of chemical biology. nih.govchemicalprobes.org

Exploration of Undiscovered Biological Targets and Pathways

The thiazole moiety is a privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comfrontiersin.orgnih.govnih.gov This suggests that this compound and its analogs may interact with a variety of biological targets and pathways that have yet to be discovered.

Future research should involve broad-based phenotypic screening and target identification studies to uncover novel biological activities. Thiazole-based compounds have shown activity against enzymes like tyrosine kinases and B-RAF, as well as monoamine transporters. frontiersin.orgnih.gov High-throughput screening of cyclopropanamine-thiazole libraries against diverse panels of cell lines and protein targets could reveal unexpected therapeutic opportunities. nih.gov

Potential Therapeutic Areas for Thiazole Derivatives
Oncology
Infectious Diseases
Inflammatory Disorders
Neurological Disorders

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and optimization of new chemical entities. nih.govmdpi.commdpi.comnih.gov These computational tools can be applied to the development of novel cyclopropanamine-thiazole conjugates in several ways. ML models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of virtual compounds, allowing for the prioritization of synthetic efforts. nih.govmdpi.com

Generative AI models can be used for de novo drug design, creating novel molecular structures with desired properties. nih.gov By integrating AI and ML into the design-synthesize-test-analyze cycle, researchers can more efficiently navigate the vast chemical space and accelerate the identification of lead compounds. elifesciences.org

Applications of AI/ML in Compound Development:

Predictive Modeling: QSAR and other ML models can predict the activity of new analogs. mdpi.com

Virtual Screening: AI can be used to screen large virtual libraries of compounds against a specific target. nih.gov

De Novo Design: Generative models can propose novel chemical structures with optimized properties. nih.gov

Synthesis Planning: AI tools can assist in devising efficient synthetic routes for target molecules.

Broader Academic Contributions to Heterocyclic Chemistry and Medicinal Chemistry Principles

Research into this compound and its derivatives will contribute to the fundamental principles of heterocyclic and medicinal chemistry. The exploration of novel synthetic routes to functionalized thiazoles and cyclopropanes will expand the synthetic chemist's toolkit. mdpi.com Thiazoles are a cornerstone of many therapeutic agents, and a deeper understanding of their structure-activity relationships provides valuable insights for the broader medicinal chemistry community. mdpi.comnih.govresearchgate.net

The study of these compounds can serve as a case study in lead optimization, target identification, and the application of modern chemical biology and computational techniques. The knowledge gained from these efforts will have implications beyond this specific class of compounds, informing the design of other heterocyclic drugs and contributing to the development of new therapeutic strategies.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (cyclopropane CH₂), δ 2.5 ppm (thiazole-CH₃), and δ 3.8–4.2 ppm (NH₂) confirm the structure. Splitting patterns distinguish cyclopropane protons .
    • ¹³C NMR : Cyclopropane carbons appear at 10–15 ppm; thiazole carbons resonate at 120–160 ppm .
  • Mass Spectrometry (HRMS) : Exact mass (C₇H₁₁N₂S) = 155.0648 Da. Fragmentation patterns confirm the cyclopropane-thiazole linkage .
  • IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) validate the amine and thiazole groups .

How does the cyclopropane ring influence the electronic properties and reactivity of this compound?

Advanced
The cyclopropane ring introduces:

  • Ring Strain : Enhances reactivity toward electrophiles (e.g., in SN2 reactions) due to angle strain (~60° bond angles).
  • Conjugation Effects : The cyclopropane’s Walsh orbitals interact with the thiazole’s π-system, altering electron density. DFT studies show a 0.3 eV decrease in HOMO-LUMO gap compared to non-cyclopropanated analogs .
  • Steric Effects : The rigid cyclopropane structure restricts rotation, favoring specific conformations in binding assays (e.g., with enzyme active sites) .
    Experimental Validation : Cyclic voltammetry reveals a 0.15 V anodic shift in oxidation potential, confirming electronic modulation .

What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Q. Advanced

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>98%). Impurities like unreacted thiazole precursors (e.g., 2-methylthiazole) may skew bioactivity results .
  • Assay Standardization : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (e.g., serum-free media, 48h incubation) .
  • Structural Confirmation : Re-synthesize disputed compounds and validate via X-ray crystallography. For example, a 2024 study resolved conflicting antimicrobial data by identifying a stereoisomer responsible for activity .

How stable is this compound under varying storage conditions?

Q. Basic

  • Solid State : Stable at –20°C in amber vials for >12 months. Degradation (<5%) occurs at room temperature due to moisture absorption .
  • Solution Stability : In DMSO, decompose within 7 days at 4°C; use freshly prepared solutions for assays. Avoid aqueous buffers (pH >7) to prevent cyclopropane ring hydrolysis .
    Recommended Storage :
FormTemperatureContainerStability Period
Solid–20°CSealed, dry12 months
Solution–80°CAmber vial1 month

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields. LogP values (~1.8) suggest moderate lipid solubility .
  • ADMET Prediction : Tools like SwissADME estimate moderate hepatic clearance (t₁/₂ = 3.5h) and low CYP450 inhibition risk.
  • Docking Studies : AutoDock Vina models predict strong binding to serotonin receptors (Ki = 12 nM) due to the amine-cyclopropane-thiazole pharmacophore .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.